4-(2-Aminoethyl)cyclohexan-1-one
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Overview
Description
4-(2-Aminoethyl)cyclohexan-1-one is an organic compound that features a cyclohexane ring substituted with an aminoethyl group and a ketone functional group. This compound is of interest due to its unique structure, which combines both amine and ketone functionalities, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the reduction of nitriles, amides, or nitro compounds to form the corresponding amines . For instance, the reduction of a nitrile precursor using lithium aluminum hydride (LiAlH4) can yield the desired amine. Another method involves the alkylation of cyclohexanone with an aminoethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation processes. For example, the reduction of a cyano-substituted cyclohexanol in the presence of a cobalt-nickel oxide catalyst under hydrogen gas at elevated temperatures and pressures can produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines or amides.
Scientific Research Applications
4-(2-Aminoethyl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions due to its amine and ketone functionalities.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)cyclohexan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: Lacks the aminoethyl group, making it less versatile in certain reactions.
2-Aminoethylcyclohexane: Lacks the ketone functionality, limiting its reactivity in nucleophilic addition reactions.
Uniqueness
4-(2-Aminoethyl)cyclohexan-1-one is unique due to the presence of both an amino group and a ketone group, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-(2-aminoethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H15NO/c9-6-5-7-1-3-8(10)4-2-7/h7H,1-6,9H2 |
InChI Key |
GUQYPUMCJRKXOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1CCN |
Origin of Product |
United States |
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